Tert-Butyl 4-oxopent-2-enoate, with the chemical formula and a molecular weight of approximately , is an ester compound characterized by the presence of a tert-butyl group and a 4-oxopent-2-enoate moiety. This compound is notable for its double bond and carbonyl functionalities, which contribute to its reactivity in various chemical processes. It appears as a colorless to pale yellow liquid and is soluble in organic solvents, making it suitable for a range of applications in organic synthesis and medicinal chemistry .
The synthesis of tert-butyl 4-oxopent-2-enoate can be achieved through several methods:
Tert-butyl 4-oxopent-2-enoate serves various applications:
Tert-butyl 4-oxopent-2-enoate shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | Similarity | Key Features |
---|---|---|
Methyl 3-methyl-4-oxopent-2-enoate | 0.85 | Contains methyl substituents; used in organic synthesis. |
Ethyl 3-methyl-4-oxopent-2-enoate | 0.83 | Similar structure; often explored for medicinal properties. |
tert-butyl 3-methylacrylate | 0.81 | Exhibits different reactivity due to the absence of a carbonyl group at position four. |
Methyl 3-(tert-butoxycarbonyl)-4-pentenoate | 0.79 | Contains a tert-butoxycarbonyl group; used in peptide synthesis. |
Ethyl 3-(tert-butoxycarbonyl)-4-pentenoate | 0.78 | Similar applications in organic synthesis as above. |
The unique combination of functional groups in tert-butyl 4-oxopent-2-enoate allows for distinct reactivity patterns compared to these similar compounds, making it particularly valuable in synthetic organic chemistry and pharmaceutical development .
The most direct route involves esterifying 4-oxopent-2-enoic acid with tert-butanol under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, typically conducted in toluene or dichloromethane at reflux (80–110°C). A Dean-Stark apparatus facilitates azeotropic removal of water, shifting equilibrium toward ester formation. Yields range from 70–85%, depending on acid concentration and reaction time.
Key considerations include:
Solvent choice critically impacts reaction kinetics and product purity. A comparative analysis reveals:
Solvent | Boiling Point (°C) | Dielectric Constant | Yield (%) |
---|---|---|---|
Toluene | 110 | 2.4 | 82 |
Dichloromethane | 40 | 8.9 | 68 |
Tetrahydrofuran | 66 | 7.5 | 75 |
Toluene’s low polarity and high boiling point make it ideal for reflux conditions. Elevated temperatures (>100°C) accelerate esterification but risk decarboxylation of the α,β-unsaturated acid. Optimal temperatures balance reaction rate (80–90°C) and product stability.
Grubbs second-generation catalyst facilitates cross-metathesis between tert-butyl acrylate and allyl ketones to construct the α,β-unsaturated γ-ketoester framework. For example, reacting tert-butyl acrylate with 3-buten-2-one in dichloromethane (25°C, 12 h) under nitrogen yields tert-butyl 4-oxopent-2-enoate with 65–75% efficiency.
Mechanistic insights:
This method avoids acidic conditions, preserving acid-sensitive functional groups.
Continuous flow reactors enhance scalability and safety for large-scale synthesis. A representative setup involves:
Advantages over batch processes:
Chiral phosphoric acids (e.g., TRIP) enable enantioselective synthesis of tert-butyl 4-oxopent-2-enoate derivatives. In a model reaction, keto-enol tautomerization of a β-ketoester precursor is steered by the catalyst’s confined chiral pocket, achieving up to 92% enantiomeric excess.
Optimization parameters:
Catalyst | Solvent | Temperature (°C) | ee (%) |
---|---|---|---|
(R)-TRIP | Toluene | -20 | 92 |
Cinchonidine | Ethanol | 25 | 78 |
Proline | DMSO | 40 | 65 |
Low temperatures (-20°C) favor kinetic control, while polar solvents like dimethyl sulfoxide diminish stereoselectivity.
tert-Butyl 4-oxopent-2-enoate serves as a crucial building block in the construction of pyrrolopyridazinone derivatives that function as potent monocarboxylate transporter 1 inhibitors. These compounds represent a significant advancement in cancer therapy, targeting the metabolic vulnerabilities of tumor cells [1] [2].
The strategic utilization of tert-butyl 4-oxopent-2-enoate in pyrrolopyridazinone synthesis involves its incorporation into multi-step synthetic sequences that generate highly functionalized heterocyclic frameworks. The compound's unique structural features, including the tert-butyl ester protecting group and the α,β-unsaturated ketone system, make it an ideal precursor for complex molecular architectures [1].
Recent research has demonstrated that pyrrolopyridazinone derivatives synthesized using tert-butyl 4-oxopent-2-enoate exhibit remarkable potency against monocarboxylate transporter 1, with effective concentration values ranging from 37 to 150 nanomolar. The most potent compounds in this series showed substantial anticancer activity, with inhibitory concentration values as low as 0.094 ± 0.01 nanomolar against monocarboxylate transporter 1-expressing human Raji lymphoma cells [1].
The mechanism of action involves the disruption of lactate transport across cellular membranes, a critical process for maintaining pH homeostasis in rapidly proliferating cancer cells. The pyrrolopyridazinone scaffold derived from tert-butyl 4-oxopent-2-enoate provides optimal binding interactions with the transporter protein, resulting in effective blockade of lactate efflux and subsequent metabolic stress in tumor cells [1] [2].
Compound Parameter | Value | Reference |
---|---|---|
EC50 Range (nM) | 37-150 | Wang et al. (2014) |
Most Potent IC50 (nM) | 0.094 ± 0.01 | Journal of Medicinal Chemistry |
Selectivity Ratio | >20:1 | MCT1 vs MCT2 |
Cancer Cell Inhibition | 85-95% | At 100 nM concentration |
The application of tert-butyl 4-oxopent-2-enoate extends significantly into the realm of macrolide antibiotic synthesis, where it functions as a key intermediate in the construction of complex polyketide-derived natural products. The compound's versatility in macrolide synthesis stems from its ability to participate in various carbon-carbon bond forming reactions while maintaining the structural integrity necessary for subsequent transformations [3] [4] [5].
In erythromycin biosynthesis pathways, tert-butyl 4-oxopent-2-enoate derivatives serve as crucial building blocks for the assembly of the 14-membered macrolactone ring. The synthetic methodology involves the strategic incorporation of the compound into polyketide chain elongation sequences, where it undergoes controlled condensation reactions to build the complex carbon framework characteristic of macrolide antibiotics [6] [4].
The convergent assembly approach utilizing tert-butyl 4-oxopent-2-enoate has proven particularly effective in total synthesis strategies. Research has demonstrated that eight simple building blocks, including derivatives of tert-butyl 4-oxopent-2-enoate, can be assembled in a highly convergent manner to produce key intermediates for macrolide construction. The methodology achieves yields of 57-82% for overall synthetic sequences, with individual steps proceeding in 89-94% efficiency [4].
Recent developments in macrolide synthesis have highlighted the importance of thioesterase-mediated cyclization reactions, where tert-butyl 4-oxopent-2-enoate derivatives undergo controlled ring-closing processes. These reactions are catalyzed by specialized enzyme systems that facilitate the formation of macrocyclic structures while maintaining the stereochemical integrity required for biological activity [6] [4].
Synthetic Parameter | Performance | Application |
---|---|---|
Overall Yield | 57-82% | Complete synthesis |
Individual Step Yield | 89-94% | Key transformations |
Purification Recovery | >90% | Isolation efficiency |
Ring Size Range | 10-17 members | Macrocyclic products |
The development of heterocyclic frameworks through Brønsted acid-mediated cyclodimerization represents one of the most sophisticated applications of tert-butyl 4-oxopent-2-enoate in modern synthetic chemistry. This methodology enables the construction of complex fused pyrano-ketal-lactone systems that are prevalent in numerous bioactive natural products [7] [8].
The cyclodimerization process involves the treatment of tert-butyl 4-oxopent-2-enoate with methanesulfonic acid under carefully controlled conditions. The reaction proceeds through a cascade mechanism involving initial enolization and E to Z isomerization of the α,β-unsaturated ketone system. This isomerization is thermodynamically favored by 1.7 kilocalories per mole due to intramolecular hydrogen bonding stabilization in the Z-isomer [7].
The mechanistic pathway involves multiple sequential transformations: the Z-isomer undergoes intermolecular annulation with additional molecules of tert-butyl 4-oxopent-2-enoate through domino Michael addition, ketalization, and lactonization steps. This cascade process results in the formation of tetracyclic pyrano-ketal-lactone structures with three contiguous stereogenic centers formed in a single synthetic operation [7] [8].
Density functional theory calculations have provided detailed insights into the reaction mechanism, revealing that the overall free-energy barrier for the formation of the major cyclodimerization product is 26.9 kilocalories per mole, involving four sequential steps. The reaction exhibits excellent diastereoselectivity, with products formed in greater than 20:1 diastereomeric ratios [7].
Reaction Parameter | Value | Significance |
---|---|---|
Diastereoselectivity | >20:1 dr | Stereochemical control |
Energy Barrier | 26.9 kcal/mol | Thermodynamic feasibility |
Stereogenic Centers | 3 contiguous | Structural complexity |
Ring Formation | 2 rings, 3 bonds | Synthetic efficiency |
Oxidative annulation strategies employing tert-butyl 4-oxopent-2-enoate have emerged as powerful methods for constructing oxygenated heterocyclic ring systems. These approaches utilize oxidative processes to facilitate ring formation while introducing oxygen functionality into the resulting heterocyclic frameworks [9] [10] [11].
The oxidative annulation methodology involves the treatment of tert-butyl 4-oxopent-2-enoate with oxoammonium salts under mild reaction conditions. The process proceeds through an oxidative enamine mechanism, where the compound undergoes in situ generation of reactive intermediates that subsequently cyclize to form complex oxygenated ring systems. This bioinspired approach has proven particularly effective for the synthesis of pyrano-indole derivatives, which are found in a wide range of bioactive natural products [9] [11].
The reaction mechanism involves the initial oxidation of the enolate intermediate derived from tert-butyl 4-oxopent-2-enoate, followed by intramolecular cyclization to generate the oxygenated heterocyclic framework. The process exhibits excellent regioselectivity and functional group tolerance, allowing for the incorporation of diverse substituents without compromising the cyclization efficiency [9] [10].
Photoinduced oxidative annulation represents another significant advancement in this field, where tert-butyl 4-oxopent-2-enoate derivatives undergo light-mediated cyclization reactions. These processes utilize dual photoredox and cobaloxime catalytic systems to generate reactive intermediates that participate in formal [4+2] annulation reactions. The methodology demonstrates excellent atom economy, generating hydrogen gas as the only byproduct [10].
Annulation Strategy | Catalyst System | Product Type | Yield Range |
---|---|---|---|
Oxoammonium-mediated | TEMPO derivatives | Pyrano-indoles | 65-86% |
Photoinduced | Ir(III)/Cobaloxime | Dihydroisoquinolines | 70-92% |
Radical-mediated | Visible light | Saturated heterocycles | 60-85% |
Bioinspired | Enzymatic systems | Natural product motifs | 55-80% |